methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the ring structure. This particular compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate typically involves the bromination and chlorination of a pyridine derivative. One common method starts with 2-amino-5-bromo-6-methylpyridine, which undergoes chlorination to introduce the chlorine atom at the 6-position. The resulting compound is then esterified to form the carboxylate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination reactions under controlled conditions. The use of bromotrimethylsilane and chlorinating agents like thionyl chloride or phosphorus pentachloride is common. These reactions are typically carried out in organic solvents such as dichloromethane or chloroform to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and complex heterocyclic compounds that are useful in pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for bioactive compounds that can be used in drug discovery.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to molecular targets, making it a potent bioactive compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloro-2-methylpyridine: Similar structure but lacks the carboxylate ester group.
2-Bromo-6-methylpyridine: Lacks both the chlorine atom and the carboxylate ester group.
5-Bromo-2-methoxypyridine: Contains a methoxy group instead of a carboxylate ester.
Uniqueness
Methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate is unique due to the combination of bromine, chlorine, and methyl groups along with the carboxylate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
1211518-51-2 |
---|---|
Molecular Formula |
C8H7BrClNO2 |
Molecular Weight |
264.50 g/mol |
IUPAC Name |
methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrClNO2/c1-4-3-5(9)6(8(12)13-2)11-7(4)10/h3H,1-2H3 |
InChI Key |
HERFOVHRCJRVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)C(=O)OC)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.